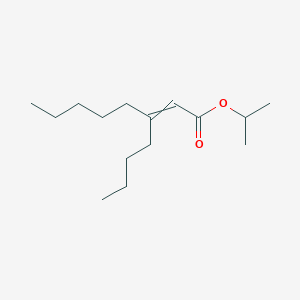
Propan-2-yl 3-butyloct-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 3-butyloct-2-enoate is an organic compound with the molecular formula C14H26O2. It is an ester formed from the reaction of propan-2-ol (isopropanol) and 3-butyloct-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-butyloct-2-enoate can be synthesized through esterification, where propan-2-ol reacts with 3-butyloct-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 3-butyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides or different esters.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 3-butyloct-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: Research into drug delivery systems may utilize this ester due to its potential to form biocompatible and biodegradable materials.
Industry: It is employed in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism by which propan-2-yl 3-butyloct-2-enoate exerts its effects involves the hydrolysis of the ester bond by esterases, leading to the formation of propan-2-ol and 3-butyloct-2-enoic acid. These products can then participate in various biochemical pathways, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl acetate: Another ester with similar properties but a simpler structure.
Butyl acetate: A commonly used ester in the industry with similar applications.
Ethyl 3-butyloct-2-enoate: A closely related compound with ethyl instead of propan-2-yl as the esterifying alcohol.
Uniqueness
Propan-2-yl 3-butyloct-2-enoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and unsaturation make it suitable for specialized applications in fragrance and flavor industries, as well as in research involving ester hydrolysis.
Eigenschaften
CAS-Nummer |
922525-97-1 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
propan-2-yl 3-butyloct-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-5-7-9-11-14(10-8-6-2)12-15(16)17-13(3)4/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
JASTUDGOFXNXBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=CC(=O)OC(C)C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


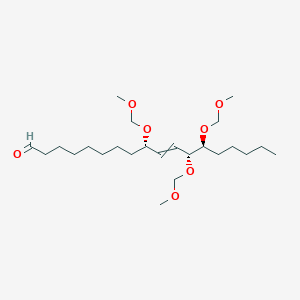
![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)

![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)
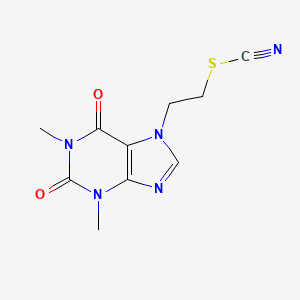
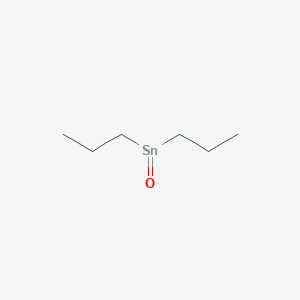
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)
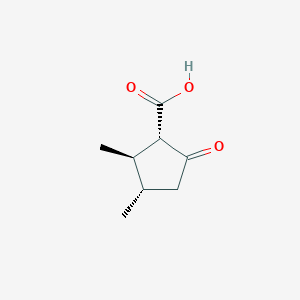
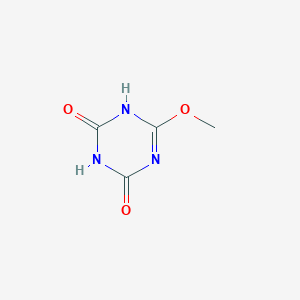

![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)
